Ethyl [(1,2-diphenylethyl)amino](oxo)acetate
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Overview
Description
ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE is a chemical compound with a complex structure that includes both ethyl and diphenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE typically involves the reaction of ethyl oxalyl chloride with 1,2-diphenylethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethyl derivatives.
Scientific Research Applications
ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethanol: A related compound with similar structural features but different functional groups.
Diphenidine: A compound with a similar diphenylethylamine core but different substituents.
N-Ethyl-lanicemine: Another compound with a diphenylethylamine structure, used in research for its pharmacological properties.
Uniqueness
ETHYL 2-[(1,2-DIPHENYLETHYL)AMINO]-2-OXOACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H19NO3 |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
ethyl 2-(1,2-diphenylethylamino)-2-oxoacetate |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)17(20)19-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,19,20) |
InChI Key |
SNLUJTGYMDEEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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